molecular formula C14H12N2O B14246255 1-Diazonio-8-phenylocta-1,5-dien-7-yn-2-olate CAS No. 479680-35-8

1-Diazonio-8-phenylocta-1,5-dien-7-yn-2-olate

Cat. No.: B14246255
CAS No.: 479680-35-8
M. Wt: 224.26 g/mol
InChI Key: MVTCQAZOVNJZML-UHFFFAOYSA-N
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Description

1-Diazonio-8-phenylocta-1,5-dien-7-yn-2-olate is a chemical compound with the molecular formula C14H12N2O It is known for its unique structure, which includes a diazonium group and a phenyl group attached to an octadien-yn backbone

Preparation Methods

The synthesis of 1-Diazonio-8-phenylocta-1,5-dien-7-yn-2-olate typically involves the following steps:

    Diazotization Reaction: The starting material, aniline or a substituted aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with an appropriate alkyne or alkene substrate under controlled conditions to form the desired product.

Industrial production methods may involve optimization of these reactions to enhance yield and purity, including the use of catalysts, temperature control, and solvent selection.

Chemical Reactions Analysis

1-Diazonio-8-phenylocta-1,5-dien-7-yn-2-olate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The diazonium group can participate in substitution reactions, where it is replaced by other functional groups such as halides, hydroxyl, or alkoxy groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway and product formation.

Scientific Research Applications

1-Diazonio-8-phenylocta-1,5-dien-7-yn-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures and the study of reaction mechanisms.

    Biology: This compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatment strategies.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Diazonio-8-phenylocta-1,5-dien-7-yn-2-olate involves its interaction with molecular targets and pathways within biological systems. The diazonium group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to alterations in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.

Comparison with Similar Compounds

1-Diazonio-8-phenylocta-1,5-dien-7-yn-2-olate can be compared with other similar compounds, such as:

    1-Diazonio-8-phenyl-1,5-octadien-7-yn-2-olate: Similar in structure but may differ in reactivity and applications.

    Phenylacetylene derivatives: These compounds share the phenyl and alkyne groups but lack the diazonium functionality, leading to different chemical behavior and uses.

    Diazonium salts: General class of compounds with a diazonium group, used widely in organic synthesis and industrial applications.

Properties

CAS No.

479680-35-8

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-diazo-8-phenyloct-5-en-7-yn-2-one

InChI

InChI=1S/C14H12N2O/c15-16-12-14(17)11-7-2-1-4-8-13-9-5-3-6-10-13/h1-3,5-6,9-10,12H,7,11H2

InChI Key

MVTCQAZOVNJZML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC=CCCC(=O)C=[N+]=[N-]

Origin of Product

United States

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